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Introduction

Chlorine-based plasma etching is a cornerstone of semiconductor fabrication, enabling the
precise and anisotropic removal of various materials.[1][2] While gases like pure chlorine (Cl2)
and boron trichloride (BCls) are commonly used, the introduction of oxygen to chlorine plasmas
can significantly alter the etching characteristics.[3] In these Cl2/O2 plasmas, the formation of
chlorine monoxide (CIO) radicals plays a crucial, albeit complex, role in the etching
mechanism.[3] Although not typically used as a primary etchant gas, understanding the
behavior of CIO is vital for process optimization, particularly in achieving high selectivity and
controlling etch profiles.

This document provides an overview of the role of chlorine monoxide in semiconductor
etching, summarizing key quantitative data from related processes and outlining experimental
protocols for Cl2/O2-based plasma etching where CIO is a significant reactive species.

The Role of Chlorine Monoxide in Plasma Etching

In Cl2/O2 inductively coupled plasmas (ICP), chlorine monoxide is a significant reaction
product.[3] While chlorine atoms are highly reactive with silicon, forming volatile silicon
chlorides (e.g., SiCls), the presence of oxygen and the subsequent formation of ClO radicals
introduce a competing mechanism of surface oxidation and chlorination.[2][3] The CIO radical
can both chlorinate and oxidize the silicon surface.[3] This dual reactivity is critical for achieving
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high selectivity, for instance, when etching silicon while needing to stop on a silicon dioxide
layer. The formation of a thin oxide layer by oxygen and CIO on the silicon surface can
passivate it, slowing the etch rate and allowing for precise control.

The balance between chlorination by ClI radicals and oxidation/chlorination by CIO and O
radicals determines the overall etch rate, anisotropy, and selectivity of the process.

Data Presentation: Etching Performance in
Chlorine-Based Plasmas

The following tables summarize quantitative data from experiments using chlorine-based
plasmas, including those with oxygen additives where chlorine monoxide is an expected
reactive species. These provide a baseline for understanding the performance of such etch
processes.

Table 1: Silicon Etch Rates in Chlorine-Based Plasmas

Plasma
] RF Power Pressure Gas Flow Etch Rate Referenc
Chemistr  Substrate

(W) (mTorr) (sccm) (nm/min) e
y
- 500 (ICP), Cl2: 50, Ar:
Cl2/Ar Silicon ) 10 ~150 [4]
100 (Bias) 10
Clz: 40,
_ 800 (ICP),
Clz/BCls/Ar  4H-SiC ) 5 BCls: 10, ~220 [4]
100 (Bias)
Ar: 5
200-2500
Clz: 20-
- (Source), Not
Cl2/SO2 Silicon 2-100 300, SOz: -~ [5]
10-300 specified
_ 2-100
(Bias)

Table 2: Process Parameters for GaAs/AlGaAs Etching in SiClsa Plasma

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1205322?utm_src=pdf-body
https://www.researchgate.net/publication/267154283_Effect_of_BCl3_in_chlorine-based_plasma_on_etching_4H-SiC_for_photoconductive_semiconductor_switch_applications
https://www.researchgate.net/publication/267154283_Effect_of_BCl3_in_chlorine-based_plasma_on_etching_4H-SiC_for_photoconductive_semiconductor_switch_applications
https://patents.google.com/patent/US6415198B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Value

5-20 W (low power regime), 25-150 W (high

RF Power )
power regime)

DC Bias <60V

Selectivity (GaAs:AlGaAs) >10000:1

This table illustrates the high selectivity achievable with chlorine-based chemistries, a
characteristic influenced by the formation of passivating layers where species like CIO can play
arole.[6]

Experimental Protocols

The following are generalized protocols for plasma etching using chlorine and oxygen-
containing gas mixtures, which will involve the in-situ generation of chlorine monoxide
radicals.

Protocol 1: General Silicon Etching with Cl2/O2 Plasma

e Substrate Preparation:
o Start with a clean, dry silicon wafer.

o If necessary, perform a pre-clean step, for example, with an HF dip to remove native
oxide.

o Apply and pattern a suitable mask (e.g., photoresist or a hard mask like SiO2) to define the
areas to be etched.

e Chamber Preparation:

o Ensure the plasma etch chamber is clean and has been properly conditioned to achieve
reproducible results. A chamber wall coating, such as SiOz, can significantly affect plasma
chemistry.[3]

o Load the prepared wafer onto the substrate electrode.
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e Etching Process:
o Evacuate the chamber to a base pressure typically below 10 mTorr.
o Introduce the process gases. For a Cl2/O2z plasma, typical flow rates might be:
» Cl2: 20-100 sccm
s O2: 2-20 sccm
= Ar (optional, for plasma stability and physical sputtering): 5-50 sccm
o Set the chamber pressure to the desired operating point, for example, 5-50 mTorr.

o Apply RF power to both the ICP source (to control plasma density) and the substrate
electrode (to control ion energy). Typical values could be:

= |CP Power: 300-1000 W
= Bias Power: 50-200 W
o Maintain a controlled substrate temperature, often between 20°C and 80°C.
o The etching time will depend on the desired etch depth and the calibrated etch rate.
o After the etch is complete, turn off the RF power and gas flows.
o Purge the chamber with an inert gas like nitrogen before venting.
e Post-Etch Processing:
o Remove the wafer from the chamber.
o Strip the remaining mask material using appropriate wet or dry stripping methods.

o Clean the wafer to remove any post-etch residues.

Visualizations
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways in a Cl2/O2 plasma and a typical
experimental workflow for a plasma etching process.
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Caption: Chemical pathways in a Cl2/Oz plasma for silicon etching.
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Caption: A typical experimental workflow for plasma etching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1205322?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Plasma_etching
https://blog.truegeometry.com/api/exploreHTML/248a3d209300f752eeb3d3d8d920416c.exploreHTML
https://www.researchgate.net/publication/230912641_Modeling_Cl_2O_2Ar_inductively_coupled_plasmas_used_for_silicon_etching_Effects_of_SiO_2_chamber_wall_coating
https://www.researchgate.net/publication/267154283_Effect_of_BCl3_in_chlorine-based_plasma_on_etching_4H-SiC_for_photoconductive_semiconductor_switch_applications
https://patents.google.com/patent/US6415198B1/en
https://patents.google.com/patent/US6415198B1/en
https://theses.gla.ac.uk/74883/
https://theses.gla.ac.uk/74883/
https://www.benchchem.com/product/b1205322#application-of-chlorine-monoxide-in-semiconductor-etching
https://www.benchchem.com/product/b1205322#application-of-chlorine-monoxide-in-semiconductor-etching
https://www.benchchem.com/product/b1205322#application-of-chlorine-monoxide-in-semiconductor-etching
https://www.benchchem.com/product/b1205322#application-of-chlorine-monoxide-in-semiconductor-etching
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

